molecular formula C18H26N4O4S B7154965 N-(1-benzyl-2-oxopiperidin-3-yl)-1-sulfamoylpiperidine-4-carboxamide

N-(1-benzyl-2-oxopiperidin-3-yl)-1-sulfamoylpiperidine-4-carboxamide

Cat. No.: B7154965
M. Wt: 394.5 g/mol
InChI Key: OTXGCEYAWAHRSM-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxopiperidin-3-yl)-1-sulfamoylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, an oxopiperidine ring, and a sulfamoylpiperidine moiety

Properties

IUPAC Name

N-(1-benzyl-2-oxopiperidin-3-yl)-1-sulfamoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S/c19-27(25,26)22-11-8-15(9-12-22)17(23)20-16-7-4-10-21(18(16)24)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,23)(H2,19,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXGCEYAWAHRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxopiperidin-3-yl)-1-sulfamoylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of 1-benzyl-2-oxopiperidine: This intermediate is synthesized through the acylation of piperidine with benzyl chloride, followed by oxidation to introduce the oxo group.

    Carboxamidation: The final step involves the formation of the carboxamide group by reacting the sulfamoylated intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxopiperidin-3-yl)-1-sulfamoylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups within the molecule.

    Substitution: The benzyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(1-benzyl-2-oxopiperidin-3-yl)-1-sulfamoylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxopiperidin-3-yl)-1-sulfamoylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2-oxopiperidin-3-yl acetate
  • N-(1-benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide
  • N-(1-benzyl-2-oxopiperidin-3-yl)-2-(3-formylphenoxy)acetamide

Uniqueness

N-(1-benzyl-2-oxopiperidin-3-yl)-1-sulfamoylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfamoyl and carboxamide groups, in particular, contribute to its potential as a versatile reagent and therapeutic agent.

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